
1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a methylthio group at the 4-position and a phenylmethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- typically involves the reaction of 2-amino-1,3,5-triazine with appropriate reagents to introduce the methylthio and phenylmethyl groups. One common method involves the use of methylthiolating agents and benzyl halides under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazine derivatives.
Substitution: Various substituted triazine compounds.
Scientific Research Applications
1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylthio and phenylmethyl groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazin-2-amine, 4-(methylthio)-: Lacks the phenylmethyl group.
1,3,5-Triazin-2-amine, 6-(phenylmethyl)-: Lacks the methylthio group.
1,3,5-Triazin-2-amine, 4-(methylthio)-6-(methyl)-: Has a methyl group instead of a phenylmethyl group.
Uniqueness
1,3,5-Triazin-2-amine, 4-(methylthio)-6-(phenylmethyl)- is unique due to the combination of the methylthio and phenylmethyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
1263212-86-7 |
|---|---|
Molecular Formula |
C11H12N4S |
Molecular Weight |
232.31 g/mol |
IUPAC Name |
4-benzyl-6-methylsulfanyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H12N4S/c1-16-11-14-9(13-10(12)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,13,14,15) |
InChI Key |
OXJBXKQGZIGVFU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
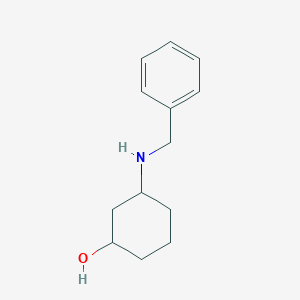
![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
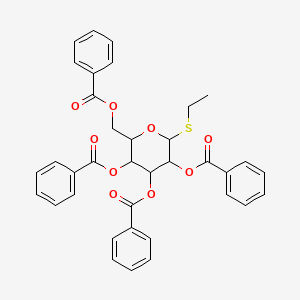
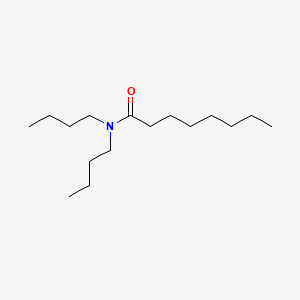

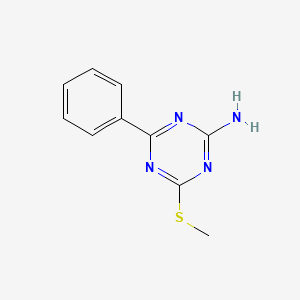


![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)

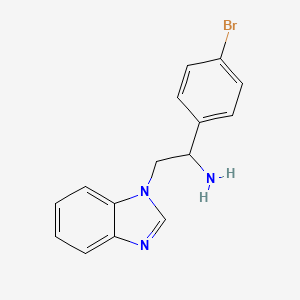

![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)
